molecular formula C26H21ClN4O4S2 B2515920 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899547-39-8

2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2515920
CAS No.: 899547-39-8
M. Wt: 553.05
InChI Key: IZTGFBBKXPSAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide” has a molecular formula of C26H21ClN4O4S2 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The compound was structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .


Physical and Chemical Properties Analysis

The compound has an average mass of 553.052 Da and a mono-isotopic mass of 552.069275 Da .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds derived from similar benzothiazole structures have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds act as inhibitors of cyclooxygenase (COX) enzymes, showing potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor Applications

  • Various derivatives bearing benzothiazole moieties have been evaluated for their antitumor activity. Some compounds have demonstrated considerable anticancer activity against multiple cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Antimicrobial Properties

  • New pyridine derivatives incorporating benzothiazole structures have shown promising antibacterial and antifungal activities. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Antiviral Potential

  • Structure-activity relationship studies of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives have led to the development of potent anti-HIV agents. This research provides a foundation for the creation of more effective treatments for HIV infection (Mizuhara et al., 2012).

Photochemical and Thermochemical Modeling

  • Spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, have been conducted. These compounds exhibit good light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, demonstrating their applicability in renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S2/c1-35-20-12-10-19(11-13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-4-2-3-5-22(21)31(37(23,33)34)15-17-6-8-18(27)9-7-17/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTGFBBKXPSAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.